molecular formula C10H12O2 B564644 2,3-Dihydro-5-benzofuranethanol-d4 CAS No. 1185079-36-0

2,3-Dihydro-5-benzofuranethanol-d4

Cat. No. B564644
CAS RN: 1185079-36-0
M. Wt: 168.228
InChI Key: IPSIYKHOHYJGMO-JAJFWILCSA-N
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Description

2,3-Dihydro-5-benzofuranethanol-d4 is a biochemical used for proteomics research . Its molecular formula is C10H8D4O2 and it has a molecular weight of 168.23 .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-5-benzofuranethanol-d4 consists of a benzofuran ring attached to an ethanol group . The molecule has a molecular formula of C10H8D4O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-5-benzofuranethanol-d4 are not fully detailed in the available resources. It is known that its molecular formula is C10H8D4O2 and it has a molecular weight of 168.23 .

Scientific Research Applications

Proteomics Research

“2,3-Dihydro-5-benzofuranethanol-d4” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.

Metabolic Research

This compound is used in metabolic research . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . The deuterium (D4) in the compound can be traced, providing valuable information about metabolic processes.

Environmental Studies

“2,3-Dihydro-5-benzofuranethanol-d4” is used as an environmental pollutant standard . It can be used for the detection of pollutants in air, water, soil, sediment, and food .

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . The deuterium in this compound could potentially be used in these applications.

Organic Chemistry

Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Custom Synthesis

One-to-one custom synthesis for special structural needs is another application of "2,3-Dihydro-5-benzofuranethanol-d4" . This means that the compound can be synthesized to meet specific requirements, which can be useful in a variety of research and industrial applications.

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets in a way that modulates cellular functions, leading to their observed effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that these compounds may induce changes at the molecular and cellular levels that result in the inhibition of tumor growth, bacterial proliferation, oxidative stress, and viral replication.

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2/i3D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIYKHOHYJGMO-JAJFWILCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675845
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185079-36-0
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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